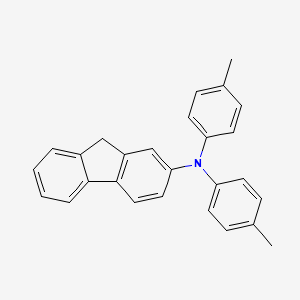
N,N-Bis(4-methylphenyl)-9H-fluoren-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(4-methylphenyl)-9H-fluoren-2-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two 4-methylphenyl groups attached to a fluoren-2-amine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-methylphenyl)-9H-fluoren-2-amine typically involves the Buchwald-Hartwig cross-coupling reaction. This reaction is carried out by reacting bis(4-methylphenyl)amine with 2-bromofluorene in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a phosphine ligand, such as tri-tert-butylphosphine. The reaction is usually conducted in a solvent like toluene, under an inert atmosphere, and at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(4-methylphenyl)-9H-fluoren-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Various reduced amine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N,N-Bis(4-methylphenyl)-9H-fluoren-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N,N-Bis(4-methylphenyl)-9H-fluoren-2-amine involves its interaction with specific molecular targets. The compound can act as an electron donor due to the presence of the amine group, which can participate in various electron transfer processes. This property is particularly useful in optoelectronic applications, where the compound can facilitate charge transport and improve device performance .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(4-methylphenyl)aniline: Similar structure but lacks the fluoren-2-amine core.
N,N-Bis(4-methylphenyl)ethanediamide: Contains an ethanediamide linkage instead of the fluoren-2-amine core.
Uniqueness
N,N-Bis(4-methylphenyl)-9H-fluoren-2-amine is unique due to its fluoren-2-amine core, which imparts distinct electronic properties. This makes it particularly suitable for applications in optoelectronics, where efficient charge transport is crucial. The presence of the 4-methylphenyl groups also enhances its stability and solubility in organic solvents, further broadening its range of applications.
Propiedades
Número CAS |
132571-80-3 |
|---|---|
Fórmula molecular |
C27H23N |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
N,N-bis(4-methylphenyl)-9H-fluoren-2-amine |
InChI |
InChI=1S/C27H23N/c1-19-7-11-23(12-8-19)28(24-13-9-20(2)10-14-24)25-15-16-27-22(18-25)17-21-5-3-4-6-26(21)27/h3-16,18H,17H2,1-2H3 |
Clave InChI |
OKAVQMUHANNICN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid](/img/structure/B14272036.png)
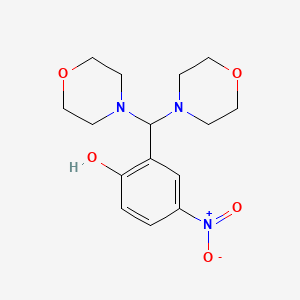
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione](/img/structure/B14272055.png)
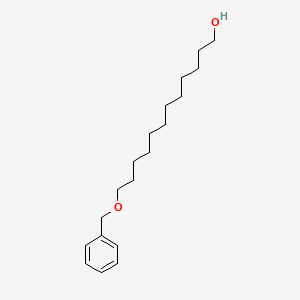
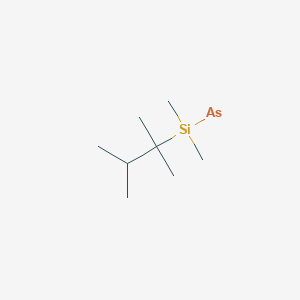
![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)
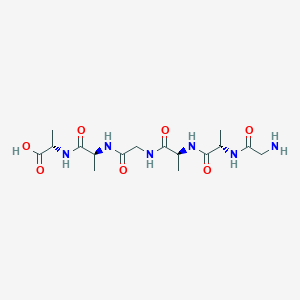
![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)

![Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate](/img/structure/B14272101.png)
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
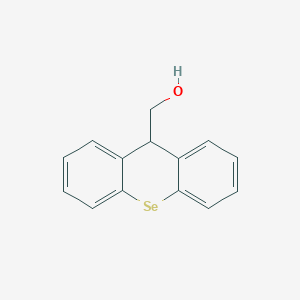
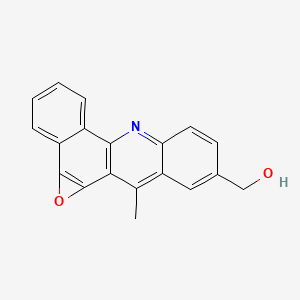
![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)
